molecular formula C20H20N2O4S B14757908 Naphthalen-1-amine;sulfuric acid CAS No. 552-47-6

Naphthalen-1-amine;sulfuric acid

Cat. No.: B14757908
CAS No.: 552-47-6
M. Wt: 384.5 g/mol
InChI Key: HUEFNCVRWKOKHS-UHFFFAOYSA-N
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Description

Naphthalen-1-amine, also known as 1-naphthylamine, is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple when exposed to air. This compound is known for its unpleasant odor and is sparingly soluble in water. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds form derivatives that are significant in various industrial applications, particularly in the production of dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylamine can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . Another method involves the reduction of 1-acetylnaphthylamine using ethanol and concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

In industrial settings, 1-naphthylamine is often produced by heating naphthalene with ammonia in the presence of a catalyst. The resulting product is then purified through distillation and crystallization processes. The sulfonic acid derivatives of 1-naphthylamine are produced by heating 1-naphthylamine and sulfuric acid to 170–180°C in the presence of crystallized oxalic acid .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, ferric chloride.

    Reducing Agents: Sodium in boiling amyl alcohol.

    Sulfonation: Sulfuric acid at high temperatures.

Major Products

Mechanism of Action

The mechanism of action of 1-naphthylamine involves its interaction with various molecular targets and pathways. For instance, its sulfonic acid derivatives are used in the preparation of azo dyes, which bind to textile fibers through ionic and covalent interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine is unique due to its specific position of the amino group on the naphthalene ring, which influences its chemical reactivity and applications. Its derivatives, particularly the sulfonic acid forms, are crucial in the dye industry for their ability to dye unmordanted cotton .

Properties

CAS No.

552-47-6

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

naphthalen-1-amine;sulfuric acid

InChI

InChI=1S/2C10H9N.H2O4S/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;1-5(2,3)4/h2*1-7H,11H2;(H2,1,2,3,4)

InChI Key

HUEFNCVRWKOKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.OS(=O)(=O)O

Origin of Product

United States

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